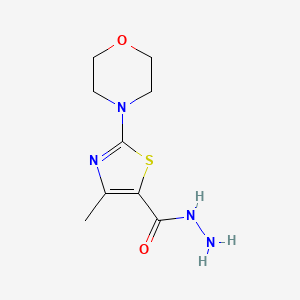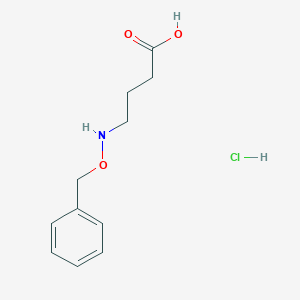
4-(Phenylmethoxyamino)butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylmethoxyamino)butanoic acid;hydrochloride, also known as fenamates, is a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used for their analgesic and anti-inflammatory effects. Fenamates are derived from the chemical structure of fenamic acid and are characterized by the presence of a phenylmethoxy group attached to the amino butyric acid moiety.
Mécanisme D'action
The mechanism of action of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates inhibit COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects
Fenamates have several biochemical and physiological effects, including analgesic, anti-inflammatory, and cytotoxic effects. Fenamates inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound exhibit potent cytotoxic effects against cancer cells by inducing apoptosis through the activation of caspase-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Fenamates have several advantages and limitations for lab experiments. The advantages of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride include their potent analgesic, anti-inflammatory, and cytotoxic effects, which make them useful for studying the pathogenesis of various diseases. The limitations of this compound include their potential toxicity and side effects, which can affect the accuracy of experimental results. Moreover, this compound are not suitable for studying the pharmacokinetics and pharmacodynamics of NSAIDs, as they have a different chemical structure and mechanism of action compared to other NSAIDs.
Orientations Futures
There are several future directions for the research on 4-(Phenylmethoxyamino)butanoic acid;hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and pain. Another direction is to develop novel fenamate derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Moreover, future research should focus on elucidating the molecular mechanisms of action of this compound, which will provide insights into their therapeutic potential and limitations. Finally, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound, which will facilitate the development of new NSAIDs with improved efficacy and safety.
Méthodes De Synthèse
Fenamates can be synthesized by several methods, including the reaction of phenylmethoxyamine with butyric acid, the reaction of phenylmethoxyamine with butyric anhydride, and the reaction of phenylmethoxyamine with butyryl chloride. The most common method for synthesizing 4-(Phenylmethoxyamino)butanoic acid;hydrochloride is the reaction of phenylmethoxyamine with butyric acid in the presence of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
Fenamates have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that 4-(Phenylmethoxyamino)butanoic acid;hydrochloride exhibit potent cytotoxic effects against cancer cells and can induce apoptosis through the activation of caspase-dependent pathways. Fenamates have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound have been reported to have analgesic effects by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation.
Propriétés
IUPAC Name |
4-(phenylmethoxyamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(14)7-4-8-12-15-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOATWOHCTHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)
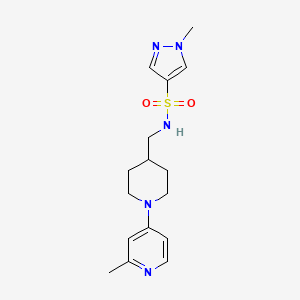
![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)
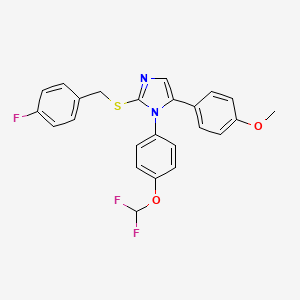
![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)
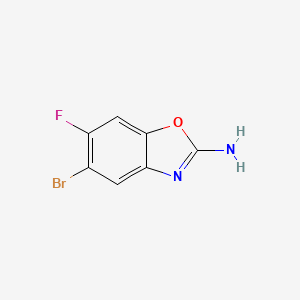
![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
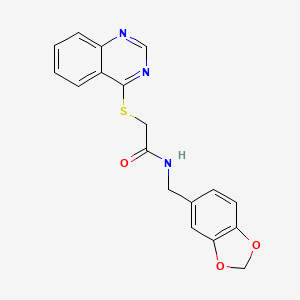
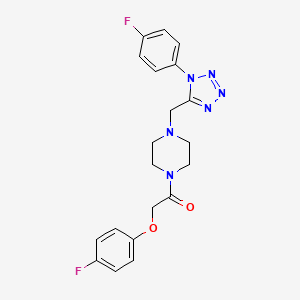
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)
